molecular formula C11H19Cl2N3O2 B2875159 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride CAS No. 2127056-20-4

1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride

Cat. No.: B2875159
CAS No.: 2127056-20-4
M. Wt: 296.19
InChI Key: QUQHFLCTWLEBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride is a piperidine derivative featuring a methyl group at position 3 and a 1-methylpyrazol-4-yl substituent on the piperidine ring, with a carboxylic acid group at position 4. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

1-methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.2ClH/c1-13-4-3-9(11(15)16)10(7-13)8-5-12-14(2)6-8;;/h5-6,9-10H,3-4,7H2,1-2H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQHFLCTWLEBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C2=CN(N=C2)C)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Based on the search results, here's information on compounds related to pyrazoles, pyrimidines, and piperidines, along with their applications:

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid
This organic compound has the chemical formula C12H15N5O2C_{12}H_{15}N_5O_2 and a molecular weight of 261.28 . Its IUPAC name is 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid .

3-(1-methyl-1H-pyrazol-4-yl)-3-Piperidinamine
This compound has the molecular formula C9H16N4C_9H_{16}N_4 . Its IUPAC name is 3-(1-methylpyrazol-4-yl)piperidin-3-amine .

Pyrazoles and Pyrimidines in Cancer Therapy

  • Several pyrazolo-pyridine derivatives have shown anticancer effects . For example, compounds St.4 and St.5 have demonstrated significant cytotoxicity against MCF-7, Hela, and HCT116 cancer cell lines, inducing cell cycle arrest and apoptosis .
  • Pyrazol-pyrimidine-amines have also been investigated as potential anticancer agents targeting CDK2, with compound St.8 showing activity against various cancer cell lines .
  • Pyrazole carboxamides are known as CDK2 inhibitors . Compounds St.9 and St.10 have exhibited antiproliferative effects against solid cancer cell lines and inhibited HDAC2 .
  • Pyrazole-triaryl derivatives have been designed as anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes . Compound St.11 was found to induce apoptosis of HepG2 cells .
  • Pyrido-pyrimidines have been synthesized as CDK4 inhibitors, with compound St.28 showing potent activity .
  • Pyridin-amino-pyrido-pyrimidine derivatives have been designed as CDK4/6 inhibitors, with compound St.29 showing a potent inhibitory effect against breast cancer cell lines .
  • Pyrrolo-pyrimidines have been evaluated for their impact on pancreatic cancer cells, with compound St.30 demonstrating enhanced potency against various cell lines and potential for combination therapy with mTOR inhibitors . Compound St.31 has also shown promising anticancer activities .

Mechanism of Action

The mechanism by which 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biological molecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The compound is compared to six structurally related piperidine derivatives (Table 1), focusing on substituents, molecular weight, and functional groups.

Table 1: Key Properties of 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic Acid Dihydrochloride and Analogs
Compound Name Substituent (Position) Heterocycle Mol. Formula Mol. Weight (g/mol) Purity CAS/ID Reference
Target Compound 3-(1-methylpyrazol-4-yl), 1-methyl (C-3) Pyrazole ~C₁₁H₁₇Cl₂N₃O₂* ~293.0* 95%+ N/A
1-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid HCl 1-[(1-methylpyrazol-4-yl)methyl] Pyrazole C₁₁H₁₈ClN₃O₂ 259.74 95% 1431965-76-2
3-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine diHCl 3-(1-methyltriazol-4-yl) Triazole C₈H₁₆Cl₂N₄ 239.15 95% EN300-127037
1-(pyrid-3-ylmethyl)piperidine-4-carboxylic acid diHCl 1-(pyrid-3-ylmethyl) Pyridine C₁₃H₁₇Cl₂N₂O₂ 293.19 97% 946409-40-1
1-[(2-amino-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid diHCl 1-[(2-aminothiazol-4-yl)methyl] Thiazole C₁₀H₁₆Cl₂N₄O₂ 295.17 95%+ 1426290-19-8
4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine HCl 4-(5-methylthiadiazol-2-yl) Thiadiazole C₈H₁₄ClN₃S 205.69 95% EN300-138724
1-(4-bromo-benzyl)piperidine-4-carboxylic acid HCl 1-(4-bromobenzyl) Benzene C₁₃H₁₇BrClNO₂ 334.64 N/A 733797-83-6

*Estimated based on structural analogs.

Substituent Impact on Properties

  • Triazole (): Higher nitrogen content (N₄ vs. N₃) increases polarity but may reduce membrane permeability. Pyridine (): Aromatic and electron-deficient, favoring π-π stacking in protein interactions.
  • Substituent Position :

    • Direct attachment of the heterocycle to piperidine (Target) vs. methylene-linked () alters conformational flexibility. Methylene spacers increase steric bulk but improve solubility.
  • Molecular Weight :

    • The target compound (~293 g/mol) aligns with drug-like properties (typically <500 g/mol), whereas the bromobenzyl derivative (334.64 g/mol) may face bioavailability challenges.

Pharmacological and Industrial Relevance

  • Pyrazole Derivatives : Widely used as kinase inhibitors or anti-inflammatory agents due to their balanced polarity.
  • Thiazole/Thiadiazole Analogs : Common in antimicrobial and antiviral therapies, leveraging sulfur’s electronegativity.
  • Pyridine Derivatives : Utilized in neurological drug discovery for targeting acetylcholine receptors.

Biological Activity

1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C11H17N3O2·2HCl
  • Molecular Weight : 296.193 g/mol
  • CAS Number : 1249019-47-3

Research indicates that the compound exhibits various biological activities, particularly in the fields of antifungal and anti-inflammatory applications. The following mechanisms have been identified:

  • Antifungal Activity :
    • A study demonstrated that derivatives of pyrazole compounds, similar to 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid, were effective against several phytopathogenic fungi. The mechanism involved inhibition of mycelial growth, suggesting potential for agricultural applications .
  • Anti-inflammatory Properties :
    • Compounds within the same chemical class have shown inhibitory effects on cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), which are critical enzymes in inflammatory pathways . This suggests that the compound may possess anti-inflammatory properties.
  • Molecular Interactions :
    • Molecular docking studies have indicated that the carbonyl oxygen atom in related compounds can form hydrogen bonds with specific amino acids in target proteins, enhancing their binding affinity and biological efficacy .

Antifungal Efficacy

A series of studies have highlighted the antifungal properties of pyrazole derivatives. For instance, a specific derivative exhibited superior activity against multiple fungal strains compared to traditional fungicides like boscalid. The effectiveness was attributed to its ability to disrupt fungal cell wall integrity and inhibit essential metabolic pathways .

Anti-inflammatory Activity

Research involving isothiazole derivatives has shown significant inhibition of inflammatory markers in vitro and in vivo. These compounds demonstrated potential neuroprotective effects by reducing inflammation in neurodegenerative models, indicating that similar mechanisms might be applicable to 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid .

Structure-Activity Relationship (SAR)

The structure of 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid appears crucial for its biological activity. Variations in substituents have been linked to changes in potency against fungal pathogens and inflammatory responses. This underscores the importance of SAR studies in optimizing the compound for therapeutic use .

Case Studies

StudyFocusFindings
Antifungal ActivityDemonstrated moderate to excellent activity against seven phytopathogenic fungi.
Anti-inflammatory EffectsInhibitory effects on COX enzymes leading to reduced inflammation markers.
Molecular DockingIdentified key interactions with target proteins enhancing binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.